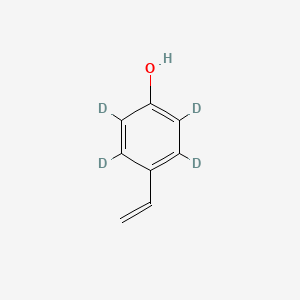

4-Vinylphenol-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Vinylphenol-d4: . This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C8H4D4O, and it has a molecular weight of 124.17 g/mol . Deuterated compounds like this compound are often used in scientific research due to their unique properties, which can provide insights into reaction mechanisms and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-vinylphenol-d4 typically involves the deuteration of 4-vinylphenol. One common method is the catalytic dehydrogenation of 4-ethylphenol in the presence of deuterium gas . This process involves heating the compound to high temperatures (around 500°C) in the presence of a catalyst such as iron oxide . The reaction can be represented as follows:

C2H5C6H4OH→C2H3C6H4OD+H2

Industrial Production Methods: Industrial production of this compound may involve the pyrolysis of biomass materials containing lignin and cellulose under oxygen-free or oxygen-poor conditions . The pyrolytic gas is then condensed to obtain 4-vinylphenol, which can be further deuterated . This method is cost-effective and utilizes renewable resources, making it an environmentally friendly option.

Chemical Reactions Analysis

Types of Reactions: 4-Vinylphenol-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form 4-ethylphenol-d4.

Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like sulfuric acid (H2SO4).

Major Products:

Oxidation: Quinones

Reduction: 4-Ethylphenol-d4

Substitution: Various substituted phenols depending on the electrophile used

Scientific Research Applications

Chemistry: 4-Vinylphenol-d4 is used as a tracer in reaction mechanism studies due to its deuterium labeling . It helps in understanding the pathways and intermediates involved in chemical reactions.

Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its deuterium labeling allows for precise tracking of the compound within biological systems .

Medicine: Deuterated compounds often exhibit altered metabolic profiles, which can lead to improved drug efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique properties enhance the performance and durability of these materials .

Mechanism of Action

The mechanism of action of 4-vinylphenol-d4 involves its interaction with various molecular targets and pathways. Studies have shown that it can inhibit angiogenesis by down-regulating the PI3K/AKT and p38 MAPK pathways . Additionally, it interferes with the phosphorylation of ERK1/2 and the translocation and expression of NF-kappaB . These actions contribute to its potential anti-cancer properties, particularly in inhibiting metastasis and cancer stemness in breast cancer cells .

Comparison with Similar Compounds

4-Vinylphenol: The non-deuterated form of 4-vinylphenol-d4, used in similar applications but without the benefits of deuterium labeling.

4-Vinylguaiacol: Another vinylphenol derivative with applications in the food and pharmaceutical industries.

4-Ethylphenol: A reduction product of 4-vinylphenol, used in various industrial applications.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking and analysis of the compound in various chemical and biological systems . This makes it a valuable tool in studies requiring detailed mechanistic insights.

Properties

Molecular Formula |

C8H8O |

|---|---|

Molecular Weight |

124.17 g/mol |

IUPAC Name |

2,3,5,6-tetradeuterio-4-ethenylphenol |

InChI |

InChI=1S/C8H8O/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2/i3D,4D,5D,6D |

InChI Key |

FUGYGGDSWSUORM-LNFUJOGGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C=C)[2H])[2H])O)[2H] |

Canonical SMILES |

C=CC1=CC=C(C=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide](/img/structure/B12372658.png)

![4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol](/img/structure/B12372675.png)

![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol](/img/structure/B12372682.png)

![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12372693.png)

![2-[(1S,2R,3R,4S,6R)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxy-2-methylcyclohexyl]guanidine](/img/structure/B12372694.png)

![Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate](/img/structure/B12372698.png)

![5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one](/img/structure/B12372750.png)